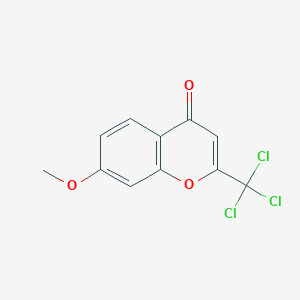

7-Methoxy-2-(trichloromethyl)chromen-4-one

Beschreibung

7-Methoxy-2-(trichloromethyl)chromen-4-one is a synthetic chromenone derivative characterized by a methoxy group at position 7 and a trichloromethyl (-CCl₃) substituent at position 2 of the chromen-4-one scaffold. The trichloromethyl group at position 2 introduces significant steric bulk and electron-withdrawing effects, which can modulate the compound’s reactivity, lipophilicity, and metabolic stability compared to other substituents (e.g., trifluoromethyl, phenyl, or alkyl groups). While direct data on this compound are sparse in the provided evidence, analogs with trifluoromethyl (-CF₃) groups at position 2 (e.g., 7-methoxy-2-(trifluoromethyl)chromen-4-one, CAS 578-84-7) highlight the structural and electronic importance of halogenated substituents in this scaffold .

Eigenschaften

IUPAC Name |

7-methoxy-2-(trichloromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl3O3/c1-16-6-2-3-7-8(15)5-10(11(12,13)14)17-9(7)4-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPLSLEOFBMPIFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C=C(O2)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of MMV665820 involves a series of chemical reactions starting from basic organic molecules. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of various organic solvents, catalysts, and reagents to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of MMV665820 would likely involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound. The process would be optimized for cost-effectiveness and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen: MMV665820 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können MMV665820 in seine reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Verschiedene Nukleophile und Elektrophile unter kontrollierten Temperatur- und pH-Bedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu oxidierten Derivaten führen, während Reduktion zu reduzierten Formen von MMV665820 führen kann .

Wissenschaftliche Forschungsanwendungen

MMV665820 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeug zur Untersuchung des Coenzym-A-Synthesewegs und seiner Hemmung.

Biologie: Untersucht auf seine Auswirkungen auf den Malariaparasiten und andere Organismen, die auf die Coenzym-A-Synthese angewiesen sind.

Medizin: Als potenzielles Antimalariamittel erforscht, da es das Wachstum von Plasmodium falciparum hemmen kann.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antimalariatherapien und anderer Pharmazeutika.

5. Wirkmechanismus

MMV665820 entfaltet seine Wirkung durch die Hemmung von Schlüsselenzymen im Coenzym-A-Syntheseweg von Plasmodium falciparum. Insbesondere zielt es auf Enzyme wie Phosphopantetheinyl-Adenylyltransferase und Dephospho-Coenzym-A-Kinase ab, die für die Synthese von Coenzym A unerlässlich sind. Durch die Hemmung dieser Enzyme stört MMV665820 die Fähigkeit des Parasiten, Coenzym A zu produzieren, was zu seinem Tod führt .

Ähnliche Verbindungen:

MMV665980: Eine weitere Verbindung, die auf den Coenzym-A-Syntheseweg zielt, mit ähnlichen inhibitorischen Wirkungen.

Einzigartigkeit: MMV665820 ist einzigartig in seiner spezifischen Hemmung des Coenzym-A-Synthesewegs, was es zu einem wertvollen Werkzeug für die Untersuchung dieses Wegs und die Entwicklung neuer Antimalariatherapien macht. Seine einzigartige chemische Struktur und sein Wirkmechanismus unterscheiden es von anderen Verbindungen, die auf denselben Weg zielen .

Wirkmechanismus

MMV665820 exerts its effects by inhibiting key enzymes in the coenzyme A synthesis pathway of Plasmodium falciparum. Specifically, it targets enzymes such as phosphopantetheine adenylyltransferase and dephospho coenzyme A kinase, which are essential for the synthesis of coenzyme A. By inhibiting these enzymes, MMV665820 disrupts the parasite’s ability to produce coenzyme A, leading to its death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Chromenone derivatives vary widely based on substituents at positions 2, 3, 4, and 6. Below is a detailed comparison of 7-methoxy-2-(trichloromethyl)chromen-4-one with structurally related compounds, focusing on substituent effects and biological relevance.

Table 1: Key Structural and Functional Comparisons

Key Observations:

Trifluoromethyl (-CF₃) derivatives (e.g., ) exhibit strong electron-withdrawing effects, enhancing stability and binding affinity in enzyme inhibition assays.

Biological Activity :

- Chlorinated derivatives (e.g., 7-(4-chlorobenzyloxy)-4-methylchromen-2-one) show enhanced antimicrobial activity due to the chloro group’s bioisosteric effects .

- Aromatic substituents (e.g., phenyl or benzofuran at position 2) improve π-π stacking interactions in macromolecular targets, as seen in kinase inhibitors .

Synthetic Flexibility: Aminomethyl derivatives (e.g., ) serve as intermediates for further functionalization, highlighting the scaffold’s adaptability. Hydroxyethyl groups (e.g., ) introduce polarity, balancing lipophilicity for improved pharmacokinetics.

Contrasts with Thiochromenones: Replacement of the chromenone oxygen with sulfur (e.g., 7-methoxy-2-phenyl-4H-thiochromen-4-one ) alters electronic properties and redox behavior, impacting biological activity.

Biologische Aktivität

7-Methoxy-2-(trichloromethyl)chromen-4-one, also known as MMV665820, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of malaria treatment. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to the chromone class of compounds, characterized by a chromene backbone with various substituents. The trichloromethyl group at the 2-position and the methoxy group at the 7-position contribute to its unique chemical properties and biological activities.

The primary mechanism by which this compound exerts its effects is through the inhibition of the coenzyme A (CoA) synthesis pathway in Plasmodium falciparum, the causative agent of malaria. Specifically, it targets key enzymes such as:

- Phosphopantetheine adenylyltransferase

- Dephospho coenzyme A kinase

By inhibiting these enzymes, the compound disrupts CoA production, which is critical for the parasite's survival and proliferation.

Antimalarial Activity

Research has demonstrated that this compound shows significant antimalarial activity. In vitro studies indicate that it effectively inhibits the growth of Plasmodium falciparum, making it a candidate for further development as an antimalarial drug.

Cytotoxicity Studies

In addition to its antimalarial properties, studies on related chromone derivatives suggest that compounds with similar structures can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, derivatives have shown low cytotoxicity in RAW 264.7 macrophage cells while effectively suppressing LPS-induced nitric oxide production .

Case Studies

Several case studies have explored the efficacy and safety profiles of compounds related to this compound:

-

Case Study on Malaria Treatment :

- A study investigated the effects of MMV665820 on Plasmodium falciparum in vitro.

- Results indicated a dose-dependent inhibition of parasite growth, with IC50 values suggesting potent antimalarial activity.

- The study concluded that further in vivo studies are warranted to assess therapeutic potential.

-

Case Study on Cytotoxic Effects :

- Another research effort evaluated various chromone derivatives for their ability to induce apoptosis in cancer cell lines.

- Findings revealed that certain derivatives exhibited significant anticancer activity against human lung carcinoma cells (A549), emphasizing their potential as therapeutic agents.

Comparative Analysis with Similar Compounds

The following table summarizes key differences between this compound and other related chromone derivatives:

| Compound Name | Antimalarial Activity | Cytotoxicity | Target Enzymes |

|---|---|---|---|

| This compound | High | Low | Phosphopantetheine adenylyltransferase |

| MMV665980 | Moderate | Moderate | Similar pathway |

| MMV667491 | Moderate | High | Different selectivity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.